molecular formula C6H3F2NO B2897157 5-(Difluoromethyl)-4-ethynyloxazole CAS No. 2413886-86-7

5-(Difluoromethyl)-4-ethynyloxazole

Cat. No. B2897157
CAS RN: 2413886-86-7
M. Wt: 143.093
InChI Key: ZDFIMSKXXHJICJ-UHFFFAOYSA-N
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Description

“5-(Difluoromethyl)-4-ethynyloxazole” is a chemical compound that contains a difluoromethyl group. Difluoromethyl compounds have been the subject of significant research due to their potential applications in pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents .


Chemical Reactions Analysis

Difluoromethylation processes have seen significant advances, with methods developed to transfer CF2H to C (sp2) sites both in stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Synthesis in Pharmaceutical and Material Science

5-(Difluoromethyl)-4-ethynyloxazole is a valuable synthetic intermediate in pharmaceuticals and material science. A continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, which shares a similar fluorine-substituted structure, was developed using microreactors, illustrating the significance of such compounds in efficient and high-yield synthesis processes (Deng et al., 2015).

Development of New Compounds

The reactivity of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, which is structurally related to this compound, has been explored to produce various difluoromethylenated compounds. These compounds include γ-butyrolactones and tetrahydrofurans, showcasing the diverse potential in creating new molecular structures (Yang et al., 2007).

Potential in Drug Development

Compounds containing a difluoromethyl group, akin to this compound, have been investigated for their potential in drug development. For example, a study on malonyl-coenzyme A decarboxylase inhibitors describes compounds with similar structural motifs that have shown promising results in treating ischemic heart diseases (Cheng et al., 2006).

Application in Organic Synthesis

The use of (difluoromethyl)trimethylsilane for the nucleophilic difluoromethylation of aromatic isoxazoles, which are closely related to this compound, indicates the compound’s potential application in organic synthesis, particularly in producing difluoromethylated isoxazolines (Shibata, 2014).

Innovations in Anti-inflammatory Drugs

Compounds structurally related to this compound have been synthesized as analogues of celecoxib, a widely used anti-inflammatory drug. These novel compounds demonstrated significant anti-inflammatory activity, highlighting the potential of such structures in medicinal chemistry (Chowdhury et al., 2009).

properties

IUPAC Name

5-(difluoromethyl)-4-ethynyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c1-2-4-5(6(7)8)10-3-9-4/h1,3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFIMSKXXHJICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(OC=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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